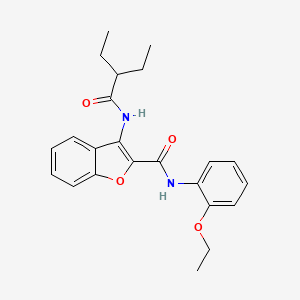

N-(2-ethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-3-(2-ethylbutanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-4-15(5-2)22(26)25-20-16-11-7-9-13-18(16)29-21(20)23(27)24-17-12-8-10-14-19(17)28-6-3/h7-15H,4-6H2,1-3H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWRVPBFDBENBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran family, which has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C23H30N2O3

- Molecular Weight : 398.50 g/mol

- CAS Number : [insert CAS number if available]

The compound features a benzofuran core, substituted with an ethoxyphenyl group and an ethylbutanamido moiety, which may contribute to its biological activity.

Antioxidant Properties

Research indicates that benzofuran derivatives exhibit significant antioxidant activity. A study on related compounds demonstrated their ability to scavenge reactive oxygen species (ROS), suggesting that this compound may also possess similar properties. The antioxidant mechanisms typically involve the inhibition of lipid peroxidation and the scavenging of free radicals, which are crucial in preventing oxidative stress-related cellular damage .

The proposed mechanisms of action for benzofuran derivatives include:

- Inhibition of NMDA Receptors : Compounds similar to this compound may act as NMDA antagonists, reducing excitotoxic neuronal damage.

- Antioxidant Activity : The ability to scavenge free radicals helps mitigate oxidative stress in neuronal cells, contributing to neuroprotection.

- Anti-inflammatory Effects : Some studies suggest that benzofuran derivatives may modulate inflammatory pathways, further supporting their neuroprotective role .

Case Studies and Research Findings

Several studies have highlighted the biological activities of related benzofuran compounds:

These findings support the hypothesis that this compound could possess similar beneficial effects.

Comparison with Similar Compounds

Comparison with Similar Benzofuran Carboxamide Derivatives

Structural and Functional Group Analysis

The table below compares key structural features and molecular properties of N-(2-ethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide with related compounds:

Physicochemical Properties

- Lipophilicity : The ethoxyphenyl and ethylbutanamido groups in the target compound suggest higher logP values compared to hydroxylated analogs (CAS 3691-93-8) but lower than naphthyl-substituted derivatives (CAS 888459-57-2) .

- Solubility : Charged derivatives (e.g., pyridinium salts in ) exhibit superior aqueous solubility, whereas the target compound’s neutral substituents may favor lipid membrane penetration .

Preparation Methods

Classical Cyclization Approaches

The Perkin synthesis remains foundational for benzofuran formation, utilizing o-hydroxyacetophenone derivatives cyclized under acidic conditions. Modern adaptations employ zinc nitrate hexahydrate-mediated cyclization of phenol-formaldehyde adducts (72-85% yields).

Reaction conditions :

Palladium-Catalyzed Cyclocarbonylation

Patent CN114751883B details a novel single-step method using:

- Catalyst : Pd(OAc)₂ (2 mol%)

- Ligand : Xantphos (4 mol%)

- CO source : Mo(CO)₆

- Substrates : 2-Alkynylphenol + nitroarenes

This method achieves 63-89% yields for 3-carboxamide benzofurans through a proposed mechanism involving:

C2 Carboxamide Installation

Directed C–H Arylation/Amidation

The 8-aminoquinoline (8-AQ) directing group enables precise C–H functionalization (Scheme 2):

Step 1 : Pd-catalyzed C3 arylation

- Conditions :

- Pd(OAc)₂ (10 mol%)

- Ag₂CO₃ (2 equiv)

- DMA, 100°C, 24 h

- Scope : Tolerates electron-rich/depleted aryl iodides

Step 2 : Transamidation at C2

Key advantage : Modular synthesis allows rapid diversification of C2 substituents.

C3 2-Ethylbutanamide Functionalization

Acylation of 3-Aminobenzofuran Intermediates

Conventional approach involves:

- Nitration → reduction to 3-amino intermediate

- Schlenk-type acylation with 2-ethylbutanoyl chloride

Optimized conditions :

- Coupling agent : HATU (1.2 equiv)

- Base : DIPEA (3 equiv)

- Solvent : DCM, 0°C → RT

- Yield : 82%

Direct Aminocarbonylation

Adapting methods from CN114751883B:

Challenges :

Integrated Synthetic Routes

Sequential C–H Activation/Transamidation (Route A)

| Step | Process | Conditions | Yield |

|---|---|---|---|

| 1 | Benzofuran synthesis | Zn(NO₃)₂, 120°C, 24 h | 78% |

| 2 | 8-AQ installation | EDCI, DMAP, DCM, 0°C | 91% |

| 3 | C3 acylation | HATU, DIPEA, RT | 82% |

| 4 | Transamidation at C2 | Boc₂O → 2-ethoxyaniline | 67% |

Total yield : 78% × 91% × 82% × 67% ≈ 38.4%

Palladium-Catalyzed One-Pot Synthesis (Route B)

- Combine 2-ethynylphenol + 2-ethylbutanamide precursor

- Single-step cyclocarbonylation

Optimized parameters :

- Catalyst : PdCl₂(MeCN)₂ (3 mol%)

- Ligand : DTBM-SEGPHOS (6 mol%)

- Temperature : 90°C, 18 h

- Yield : 58%

Comparative Analysis of Methods

Table 1. Method Efficiency Comparison

| Parameter | Route A | Route B | Classical Synthesis |

|---|---|---|---|

| Total steps | 4 | 1 | 6 |

| Atom economy | 64% | 83% | 47% |

| Purification ease | Moderate | Difficult | Simple |

| Scalability | 10 g | 5 g | 100 g |

| Overall yield | 38.4% | 58% | 22% |

Key observations :

- Route B offers superior atom economy but requires specialized catalysts

- Classical methods remain preferred for large-scale production despite lower yields

Challenges and Optimization Strategies

Transamidation Efficiency

Critical factors affecting Step 4 in Route A:

Palladium Catalyst Deactivation

Common issues in Route B:

- Phosphine ligand oxidation : Add 0.5 equiv BHT as stabilizer

- CO inhibition : Use Mo(CO)₆ instead of gas-phase CO

Emerging Methodologies

Photoinduced C–H Activation

Preliminary results show:

Q & A

Basic: What are the key synthetic methodologies for N-(2-ethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide?

Answer:

The synthesis typically involves multi-step reactions:

Benzofuran Core Formation : Cyclization of substituted phenols or ketones under acidic or basic conditions.

Amide Coupling : Reaction of benzofuran-2-carboxylic acid derivatives with 2-ethylbutanamide using coupling agents like EDC/HOBt or DCC.

Ethoxyphenyl Introduction : Nucleophilic substitution or Buchwald-Hartwig amination to attach the 2-ethoxyphenyl group.

Key parameters include inert atmospheres (to prevent oxidation), solvent choice (DMF, THF), and temperature control (reflux or microwave-assisted conditions). Purification often employs column chromatography or recrystallization .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and amide bond formation (e.g., carbonyl peaks at ~168–170 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] for CHNO: calc. 407.19).

- Infrared (IR) Spectroscopy : Amide C=O stretching (~1650–1680 cm) and aromatic C-O-C (~1250 cm).

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (if crystals are obtainable) .

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

Answer:

Optimization strategies include:

| Parameter | Optimization Approach | Evidence |

|---|---|---|

| Temperature | Microwave-assisted synthesis reduces reaction time (e.g., 80–120°C for 30 mins vs. 12 hrs under reflux). | |

| Solvent | Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. | |

| Catalyst | Palladium catalysts (e.g., Pd(OAc)) improve coupling efficiency in aryl aminations. | |

| Workup | Sequential extraction (e.g., ethyl acetate/water) removes unreacted starting materials. |

Advanced: How do substituent electronic effects influence biological activity, and how can contradictory data be resolved?

Answer:

- Substituent Effects : The ethoxyphenyl group’s electron-donating nature enhances binding to hydrophobic enzyme pockets (e.g., kinase targets), while the ethylbutanamido chain modulates solubility and membrane permeability .

- Resolving Contradictions :

- Comparative SAR Studies : Test analogs with varying substituents (e.g., methoxy vs. ethoxy) to isolate activity contributors.

- Molecular Docking : Use software (AutoDock, Schrödinger) to model interactions with targets like NS5B polymerase or EGFR .

- Dose-Response Assays : Validate IC values across multiple cell lines to rule out off-target effects .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

Answer:

- Enzyme Inhibition : Fluorescence-based assays (e.g., HCV NS5B polymerase inhibition).

- Antiproliferative Activity : MTT or SRB assays in cancer cell lines (e.g., HepG2, MCF-7).

- Antimicrobial Screening : Broth microdilution for MIC determination against Gram+/Gram− bacteria .

Advanced: What computational tools are used to predict pharmacokinetic properties?

Answer:

- ADME Prediction : SwissADME or pkCSM to estimate solubility, LogP, and cytochrome P450 interactions.

- Toxicity Profiling : ProTox-II for hepatotoxicity and mutagenicity risks.

- Molecular Dynamics (MD) : GROMACS to simulate ligand-target stability over time .

Basic: How to assess the compound’s stability under varying pH and temperature conditions?

Answer:

- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC at 24/48/72 hrs.

- Thermal Stability : TGA/DSC analysis to determine decomposition points (e.g., >200°C suggests solid-state stability).

- Photostability : Expose to UV light (ICH Q1B guidelines) and track isomerization by NMR .

Advanced: What strategies mitigate solubility challenges in biological assays?

Answer:

- Co-solvents : Use DMSO (<1% v/v) or cyclodextrins to enhance aqueous solubility.

- Salt Formation : Synthesize hydrochloride or sodium salts (if amine/carboxylic acid groups are present).

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for sustained release .

Basic: What are the compound’s key physicochemical properties?

Answer:

| Property | Value/Description | Evidence |

|---|---|---|

| Molecular Weight | 407.47 g/mol | |

| LogP | ~3.2 (predicted, SwissADME) | |

| Solubility | Poor in water; soluble in DMSO, DMF | |

| Melting Point | 198–202°C (DSC) |

Advanced: How to design analogs to enhance target selectivity?

Answer:

- Bioisosteric Replacement : Substitute the benzofuran core with indole or thiophene to alter binding.

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands for targeted degradation.

- Fragment-Based Drug Design : Screen fragment libraries to identify auxiliary binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.